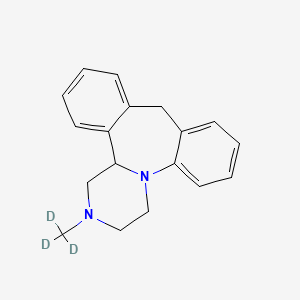
Mianserin-d3
Übersicht
Beschreibung
Mianserin-d3 is a deuterated form of mianserin, a tetracyclic antidepressant. Mianserin is primarily used in the treatment of depression and anxiety. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of mianserin due to its stable isotope labeling.
Biochemische Analyse
Biochemical Properties
Mianserin-d3, like its parent compound Mianserin, interacts with various enzymes and proteins. It is known to inhibit norepinephrine reuptake and stimulate the release of norepinephrine . This interaction with norepinephrine transporters alters the concentration of norepinephrine in the synaptic cleft, influencing neurotransmission .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by interacting with serotonin and histamine receptors, impacting cell signaling pathways . The compound’s interaction with these receptors can influence gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to norepinephrine transporters, inhibiting the reuptake of norepinephrine and stimulating its release . This alters the concentration of norepinephrine available for binding to post-synaptic receptors, influencing neurotransmission .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Mianserin, given their structural similarity. Mianserin is metabolized in the liver, primarily by the cytochrome P450 system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mianserin-d3 involves the incorporation of deuterium atoms into the mianserin molecule. One common method is the asymmetric reduction of a cyclic imine using asymmetric transfer hydrogenation conditions. This process involves the use of deuterium-labeled reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar asymmetric reduction techniques. The process is optimized to ensure high yield and purity of the deuterated compound. The use of deuterium gas or deuterated solvents is common in these industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
Mianserin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced amines .
Wissenschaftliche Forschungsanwendungen
Mianserin-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of mianserin.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their impact on mianserin metabolism.
Clinical Toxicology: Employed in the quantitation of mianserin levels in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)
Wirkmechanismus
Mianserin-d3, like mianserin, exerts its effects through a combined serotonergic-noradrenergic mechanism. It acts as an antagonist at 5-hydroxytryptamine (5-HT) receptors and alpha-2 adrenergic receptors. This leads to increased neurotransmission of serotonin and norepinephrine, which are crucial for mood regulation .
Vergleich Mit ähnlichen Verbindungen
Mianserin-d3 is similar to other tetracyclic antidepressants such as mirtazapine and amitriptyline. it has unique properties due to its deuterium labeling:
Mirtazapine: Both mianserin and mirtazapine are tetracyclic antidepressants, but mirtazapine has a different chemical structure and pharmacological profile.
Amitriptyline: While amitriptyline is a tricyclic antidepressant, it shares some therapeutic effects with mianserin. .
List of Similar Compounds
- Mirtazapine
- Amitriptyline
- Imipramine
- Clomipramine
Eigenschaften
IUPAC Name |
5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQUQVLFIPOEMF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662130 | |
| Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81957-76-8 | |
| Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81957-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of using Mianserin-d3 in the study?
A1: this compound serves as an internal standard in the gas chromatographic/mass spectrometric (GC/MS) assay for quantifying Mianserin in human plasma []. This means a known amount of this compound is added to the plasma samples before analysis.
Q2: How does this compound contribute to the accuracy of the Mianserin assay?
A2: this compound is a stable isotope-labeled analog of Mianserin. It has a nearly identical chemical structure to Mianserin but with a three-dalton higher mass due to the presence of three deuterium atoms. This difference allows the mass spectrometer to differentiate between the two compounds. Because this compound closely mimics the behavior of Mianserin during sample preparation and analysis, it corrects for potential variations and losses, ensuring a more precise and reliable measurement of Mianserin in the plasma samples [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


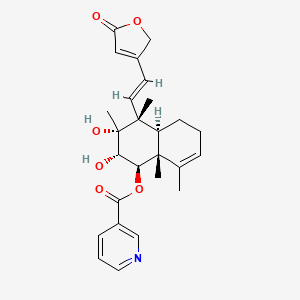
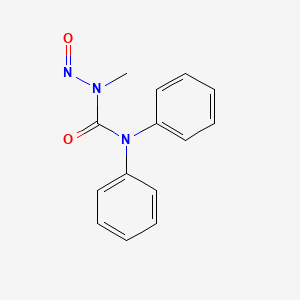
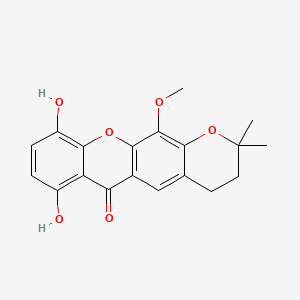
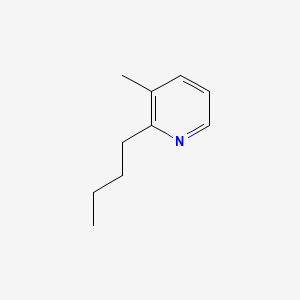
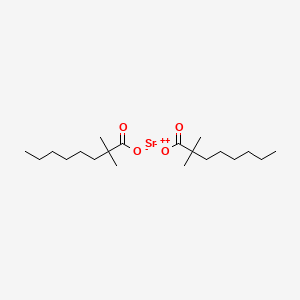
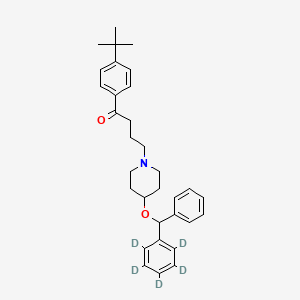
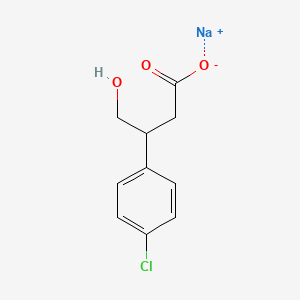
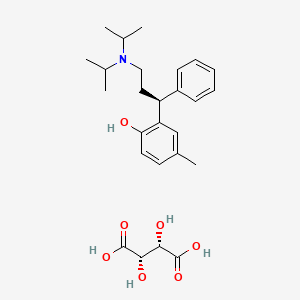
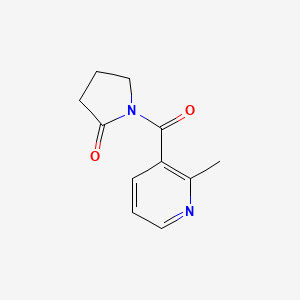
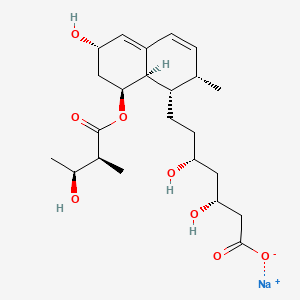
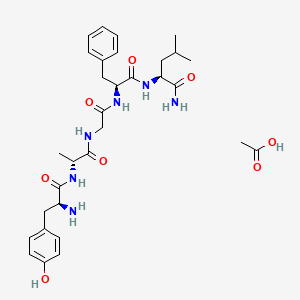
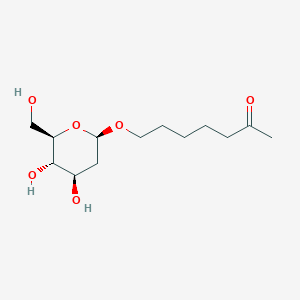
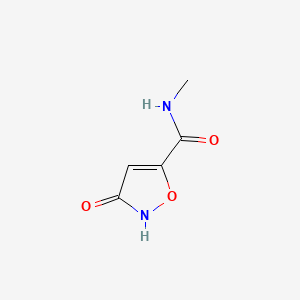
![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
